N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide is a synthetic compound featuring a tetrazole core substituted with a cyclohexyl group and linked to a 2-phenylacetamide moiety via a methyl bridge. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in drug design . The cyclohexyl group enhances lipophilicity, while the phenylacetamide moiety may contribute to target binding interactions.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJLKIOTWLMGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide typically involves a multi-step process. One common method includes the reaction of 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with phenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis and Properties
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide can be synthesized through several methods, typically involving the reaction of 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with phenylacetic acid. This reaction often employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.
Scientific Research Applications
The compound has several notable applications in scientific research:
A. Medicinal Chemistry
This compound is being explored for its potential as a bioactive molecule with various therapeutic properties:
- Antimicrobial Activity : Investigated for its efficacy against bacterial strains.
- Anti-inflammatory Properties : Evaluated for its ability to reduce inflammation markers.
- Anticancer Potential : Studied for cytotoxic effects on cancer cell lines.
Research indicates that this compound may mimic carboxylate groups, allowing it to interact with enzymes and receptors, thus influencing various biochemical pathways.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study on Antimicrobial Activity (2024)
Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
Findings :
- Exhibited significant inhibitory effects on:
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
Anticancer Activity Evaluation (2023)
Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings :
- Showed a dose-dependent decrease in cell viability.
- IC50 value = 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings :
- Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound differs from analogs in the 5a–5j series (–4) primarily in the substitution pattern. While 5a–5j feature a (2-(prop-2-ynyloxy)phenyl)methyl linker and substituted benzenamine groups, the target compound replaces this with a 2-phenylacetamide group. Key structural comparisons include:
Impact of Substituents :
- Electron-withdrawing groups (EWGs) : Compounds like 5e (3,5-dichloro) and 5h (3-chloro-4-fluoro) exhibit higher melting points (189°C and 210°C, respectively) compared to 5a (112°C), suggesting stronger intermolecular forces due to polar substituents .
- Bulkier groups : 5d (2,4-dimethyl) has a higher molecular weight (415.50 g/mol) and melting point (199°C) than 5c (4-fluoro, 405.4 g/mol, 189°C), indicating steric effects on packing efficiency .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
*Note: Target compound data inferred from analogs.
Key Spectral Observations:
- IR Spectroscopy : The 5a–5j series shows consistent NH stretching (3418–3302 cm⁻¹) and C≡C stretches (~2120 cm⁻¹), absent in the target compound due to the lack of propargyloxy groups .
- NMR : The target’s phenylacetamide moiety would display distinct aromatic protons (δ 7.2–7.6 ppm) and amide carbonyl signals (δ ~165–170 ppm in 13C NMR), differing from the substituted aniline protons in 5a–5j .
Biological Activity
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide is a compound belonging to the class of tetrazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity, synthesis, and potential applications of this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound's IUPAC name is N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenylacetamide. Its molecular formula is with a molecular weight of approximately 305.37 g/mol.
Synthesis : The synthesis typically involves a multi-step process, where 1-cyclohexyl-1H-tetrazole-5-carbaldehyde reacts with phenylacetic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally performed in dichloromethane at room temperature.
The mechanism of action for this compound involves its interaction with biological targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This characteristic makes it a candidate for various therapeutic applications.
Biological Activity
This compound exhibits several biological activities, including:
Antimicrobial Activity : Research indicates that tetrazole derivatives can possess significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial strains .
Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects. Tetrazoles are known to inhibit pro-inflammatory cytokines, making them valuable in treating inflammatory diseases .
Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to elucidate its efficacy and mechanisms in cancer treatment .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of tetrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in vitro. This suggests its potential use in managing inflammatory conditions.
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylacetamide, and what key reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, such as 1,3-dipolar cycloaddition between azides and alkynes (e.g., copper-catalyzed click chemistry). Key steps include:
- Step 1: Preparation of intermediates like 2-azidoacetamides via substitution reactions (e.g., sodium azide with chloroacetamides in toluene/water) .
- Step 2: Cycloaddition with cyclohexyl-substituted alkynes under Cu(OAc)₂ catalysis in tert-butanol/water .
- Optimization: Reaction temperature (room temperature to reflux), solvent polarity, and catalyst loading (10 mol% Cu) significantly affect yield. Purification via recrystallization (ethanol) or column chromatography ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., NH stretch ~3260 cm⁻¹, C=O ~1670 cm⁻¹) .
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., tetrazole ring protons at δ 5.3–5.5 ppm, acetamide methylene at δ 5.4 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer:
- By-products: Incomplete cycloaddition (unreacted azides/alkynes) or regioisomeric tetrazole derivatives.
- Detection: TLC with hexane/ethyl acetate (8:2) monitors reaction progress .
- Mitigation: Adjust reaction time (6–8 hours), optimize stoichiometry, and employ recrystallization or silica gel chromatography for purification .
Advanced Research Questions
Q. How can computational methods like reaction path search algorithms improve the synthesis design of this compound?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity in cycloaddition. For example:
- Reaction Path Search: Identifies energetically favorable pathways for tetrazole ring formation .
- Solvent Effects: Molecular dynamics simulations optimize solvent choice (e.g., tert-butanol/water enhances dipole interactions) .
- Machine Learning: Analyzes historical reaction data to recommend optimal conditions (e.g., catalyst loading, temperature) .
Q. How can researchers resolve contradictions in biological activity data across studies involving tetrazole-containing acetamides?
- Methodological Answer:
- Comparative Assays: Test the compound alongside structural analogs (e.g., naphthalene vs. phenyl substituents) under standardized in vitro conditions .
- Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity trends .
- Statistical Validation: Use multivariate analysis to account for variables like cell line specificity or assay protocols .
Q. What strategies are recommended for optimizing regioselectivity in tetrazole ring formation during synthesis?
- Methodological Answer:
- Catalytic Systems: Copper(I) catalysts favor 1,4-regioisomers, while ruthenium-based systems may alter selectivity .
- Solvent Engineering: Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates .
- Protecting Groups: Temporary protection of the acetamide NH group reduces steric hindrance during cycloaddition .
Q. How can alternative synthesis techniques like microwave irradiation enhance production?
- Methodological Answer: Microwave-assisted synthesis (e.g., 100–150°C, 50–100 W) reduces reaction time (minutes vs. hours) and improves yield by 15–20% for similar tetrazole derivatives. This method minimizes side reactions (e.g., oxidation) .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?
- Methodological Answer:
- Experimental Replication: Measure solubility in triplicate using UV-Vis spectroscopy (λmax ~270 nm for phenylacetamide) .
- Molecular Dynamics: Simulate solvation free energy in solvents like DMSO or hexane to predict solubility .
- Hansen Parameters: Compare solubility parameters (δD, δP, δH) to identify mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
